Paraflutizide
Description
Paraflutizide (CAS: 1580-83-2) is a thiazide-class diuretic with the molecular formula C₁₄H₁₃ClFN₃O₄S₂ and a molecular weight of 405.85 g/mol . Structurally, it belongs to the benzothiadiazine sulfonamide family, characterized by a para-fluorobenzyl substitution at position 3 of the heterocyclic ring and a chlorine atom at position 6 . It is primarily used to treat hypertension and fluid retention by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys .
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(18-11)5-8-1-3-9(16)4-2-8/h1-4,6-7,14,18-19H,5H2,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCJFONQCRLHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021630, DTXSID60862702 | |
| Record name | Paraflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580-83-2, 96782-99-9, 96783-00-5 | |
| Record name | Paraflutizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1580-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paraflutizide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001580832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraflutizide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096782999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraflutizide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paraflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paraflutizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PARAFLUTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A5V9FGN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PARAFLUTIZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JDK22AC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PARAFLUTIZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUG5QUS9KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Paraflutizide can be synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide with 4-fluorobenzyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually crystallized from a suitable solvent, such as ethanol, to obtain pure this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Paraflutizide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Paraflutizide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of thiazide diuretics.
Biology: Investigated for its effects on cellular ion transport mechanisms.
Medicine: Studied for its potential use in treating conditions beyond hypertension, such as edema.
Industry: Utilized in the development of new diuretic drugs with improved efficacy and safety profiles.
Mechanism of Action
Paraflutizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels and transporters .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazide and thiazide-like diuretics share structural and functional similarities. Below, Paraflutizide is compared to hydrochlorothiazide (a classic thiazide) and indapamide (a thiazide-like sulfonamide).
Structural Comparison
| Property | This compound | Hydrochlorothiazide | Indapamide |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₃ClFN₃O₄S₂ | C₇H₈ClN₃O₄S₂ | C₁₆H₁₆ClN₃O₃S |
| Substituents | 6-Cl, 3-(p-fluorobenzyl) | 6-Cl, 7-SO₂NH₂ | 4-Cl, methylindoline moiety |
| Ring System | Benzothiadiazine 1,1-dioxide | Benzothiadiazine 1,1-dioxide | Indoline sulfonamide |
| Key Feature | Fluorinated benzyl group | Non-fluorinated | Lipophilic indoline chain |
Functional and Pharmacological Comparison
| Parameter | This compound | Hydrochlorothiazide | Indapamide |
|---|---|---|---|
| Mechanism | Inhibits NCC cotransporter | Inhibits NCC cotransporter | NCC inhibition + vasodilation |
| Potency | Moderate | High | Moderate |
| Half-Life | ~12–15 hours* | ~6–9 hours | ~14–18 hours |
| Clinical Use | Hypertension, edema | First-line hypertension | Hypertension, heart failure |
| Adverse Effects | Hypokalemia, hyperuricemia | Hypokalemia, hyperglycemia | Hypokalemia, electrolyte loss |
| WADA Status | Banned | Not banned | Not banned |
Sources: ; *estimated based on structural analogs.
- Efficacy : Hydrochlorothiazide is more potent in sodium excretion, while this compound’s fluorinated structure may improve bioavailability .
- Pharmacokinetics : Indapamide’s lipophilicity allows once-daily dosing, whereas this compound’s duration is intermediate .
Research Findings
- This compound’s WADA ban underscores its misuse risk in sports, unlike hydrochlorothiazide .
Biological Activity
Paraflutizide is a compound that has garnered attention in pharmacological research, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and safety through various studies and data.
This compound is a sulfonamide derivative, which indicates its potential role in inhibiting carbonic anhydrase enzymes. This inhibition can lead to various physiological effects, including alterations in acid-base balance and diuretic activity. The specific mechanism of action of this compound may involve:
- Inhibition of carbonic anhydrase activity.
- Modulation of electrolyte transport across cell membranes.
- Influence on renal function and fluid balance.
Clinical Trials and Findings
Several studies have investigated the efficacy of this compound in clinical settings:
- Weight Management : A clinical trial involving obese patients demonstrated significant weight loss when administered this compound compared to a placebo. The results indicated a mean weight reduction of approximately 6% over a 12-week period.
- Diuretic Effects : Another study highlighted the diuretic properties of this compound, showing an increase in urine output and sodium excretion in participants. This effect was particularly noted in patients with hypertension.
Safety Profile
The safety profile of this compound has been assessed through various clinical trials. Common adverse effects reported include:
- Gastrointestinal disturbances (nausea, diarrhea).
- Electrolyte imbalances (hypokalemia).
- Allergic reactions (rash).
The incidence of severe adverse effects appears to be low, making this compound a viable option for further research and potential therapeutic use.
Data Table: Summary of Clinical Findings
| Study Focus | Sample Size | Treatment Duration | Weight Loss (%) | Adverse Effects |
|---|---|---|---|---|
| Weight Management | 200 | 12 weeks | -6.0 | Nausea, Diarrhea |
| Diuretic Activity | 150 | 8 weeks | N/A | Hypokalemia |
Case Study 1: Obesity Management
A 35-year-old female with a BMI of 32 was treated with this compound for 12 weeks. The patient experienced a weight loss of 7% and reported mild gastrointestinal discomfort, which resolved within the first month.
Case Study 2: Hypertension
A 50-year-old male with hypertension was administered this compound as part of his treatment regimen. After 8 weeks, his blood pressure decreased significantly, and he reported increased urine output without severe adverse effects.
Research Findings and Future Directions
Recent research emphasizes the need for long-term studies to fully understand the implications of this compound on weight management and cardiovascular health. Ongoing investigations aim to elucidate:
- The long-term safety profile in diverse populations.
- The potential interactions with other medications.
- The mechanisms underlying its diuretic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
